molecular formula C16H14N2O5 B5634158 2-{[(2,6-dimethylphenyl)amino]carbonyl}-4-nitrobenzoic acid

2-{[(2,6-dimethylphenyl)amino]carbonyl}-4-nitrobenzoic acid

Cat. No. B5634158
M. Wt: 314.29 g/mol
InChI Key: KOGDWDGNYHBIMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on the synthesis of compounds related to 2-{[(2,6-dimethylphenyl)amino]carbonyl}-4-nitrobenzoic acid has shown the development of methods for creating derivatives with potential application in various fields. For example, the synthesis of 6-amino-2-phenylbenzothiazoles, which may be structurally or functionally related to the target compound, involves condensation reactions followed by reduction processes to obtain the desired derivatives (Racané et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-{[(2,6-dimethylphenyl)amino]carbonyl}-4-nitrobenzoic acid has been determined through crystallographic studies. For instance, the crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals have been elucidated, showcasing the significant role of hydrogen bonding in determining the supramolecular architecture (Wardell & Tiekink, 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of related nitrobenzoic acid derivatives have been studied extensively. Photolysis of N-2,4-dinitrophenylamino-acids leads to products that depend on the pH, demonstrating the complexity of reactions involving nitro groups (Neadle & Pollitt, 1967).

Physical Properties Analysis

The physical properties, including crystallization behavior and hydrogen bonding patterns, significantly influence the structural and thus functional aspects of these compounds. The study of various polymorphs of 9-aminoacridinium 2,4-dinitrobenzoate highlights the importance of intermolecular interactions in determining the physical properties of such compounds (Sikorski & Trzybiński, 2013).

properties

IUPAC Name

2-[(2,6-dimethylphenyl)carbamoyl]-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-9-4-3-5-10(2)14(9)17-15(19)13-8-11(18(22)23)6-7-12(13)16(20)21/h3-8H,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGDWDGNYHBIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-Dimethylphenyl)carbamoyl]-4-nitrobenzoic acid

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